GAT211: A Technical Guide to its Mechanism of Action
GAT211: A Technical Guide to its Mechanism of Action
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary: GAT211 is a novel, prototype 2-phenylindole (B188600) compound that functions as an allosteric modulator of the Cannabinoid 1 Receptor (CB1R).[1] It is classified as an agonist-positive allosteric modulator (ago-PAM), exhibiting a dual mechanism of action.[2] GAT211 is a racemic mixture of two enantiomers, each with distinct pharmacological properties: the (R)-enantiomer, GAT228, acts as a direct allosteric agonist, while the (S)-enantiomer, GAT229, functions as a pure positive allosteric modulator (PAM) that enhances the effects of orthosteric ligands.[2][3] This unique profile allows GAT211 to potentiate endogenous cannabinoid signaling while also being capable of activating the CB1R directly, offering therapeutic potential for conditions like neuropathic pain, glaucoma, and psychiatric disorders without many of the side effects associated with direct orthosteric agonists.[1][4][5]
Core Mechanism of Action
GAT211's primary interaction is with the CB1R, a G-protein coupled receptor (GPCR) integral to the endocannabinoid system.[4][6] Unlike traditional cannabinoid agonists that bind to the primary (orthosteric) site, GAT211 binds to a topographically distinct allosteric site.[4][6][7] This interaction does not compete with orthosteric ligands but rather modifies the receptor's conformation and function.[4]
Allosteric Modulation of Ligand Binding
GAT211 modulates the binding of orthosteric ligands in a complex manner:
-
Enhances Agonist Binding: It increases the binding affinity of orthosteric agonists, such as the synthetic agonist CP55,940 and endogenous cannabinoids (e.g., anandamide, 2-AG).[2] This is a hallmark of its Positive Allosteric Modulator (PAM) activity. GAT211 has been shown to slow the dissociation kinetics of [3H]CP55,940 from the receptor, which is consistent with allosteric modulation.[4]
-
Reduces Antagonist Binding: It has been shown to reduce the binding of orthosteric antagonists/inverse agonists like [3H]SR141716A.[2]
Enantio-specific Dual Activity: Ago-PAM Function
The dual mechanism of GAT211 is a direct result of it being a racemic mixture. The two enantiomers possess distinct activities at the CB1R allosteric site:
-
(R)-(+)-GAT228 (Allosteric Agonist): This enantiomer is a partial allosteric agonist. It can directly activate the CB1R and initiate downstream signaling cascades even in the absence of an orthosteric ligand.[2][3]
-
(S)-(-)-GAT229 (Positive Allosteric Modulator): This enantiomer is a "pure" PAM. It lacks intrinsic agonist activity but potentiates the signaling of an orthosteric agonist when one is bound to the receptor.[2][3]
This enantiomer-selective activity is a critical finding, demonstrating that the ago-PAM effects of GAT211 are the composite result of two distinct molecular interactions.[2]
Modulation of CB1R Signaling Pathways
Canonical CB1R activation by an orthosteric agonist leads to the coupling of Gαi/o proteins. This initiates several downstream events, including the inhibition of adenylyl cyclase, which reduces cyclic adenosine (B11128) monophosphate (cAMP) levels, and the recruitment of β-arrestin.[6] GAT211, through its dual-activity components, modulates these key signaling pathways.
-
G-Protein Activation: As an ago-PAM, GAT211 can directly cause G-protein signaling and also enhance G-protein signaling initiated by an orthosteric agonist.[2][6]
-
cAMP Inhibition: Studies in HEK293 cells have confirmed GAT211's ability to modulate cAMP levels, consistent with Gαi/o protein coupling.[1][6]
-
β-Arrestin Recruitment: GAT211 has been shown to cause β-arrestin translocation to the CB1R, another key signaling pathway associated with GPCRs.[2][6]
-
ERK Phosphorylation: GAT211 has been observed to limit dopamine (B1211576) D2 receptor-mediated phosphorylation of extracellular regulated kinase (ERK), a downstream signaling molecule.[5]
Quantitative Pharmacological Data
The following tables summarize key quantitative data from preclinical in vivo studies of GAT211.
Table 1: In Vivo Anti-Allodynic Efficacy of GAT211
| Model | Stimulus | ED₅₀ (mg/kg, i.p.) | 95% Confidence Interval | Source |
| Paclitaxel-Induced Neuropathy | Mechanical | 11.35 | 8.657 - 14.880 | [8] |
| Paclitaxel-Induced Neuropathy | Cold | 9.904 | 9.47 - 10.33 | [8] |
Table 2: In Vivo Dose-Response in Behavioral Models
| Model | Compound | Dose (mg/kg, i.p.) | Effect | Source |
| CFA-Induced Inflammatory Pain | GAT211 | 1 - 30 | Dose-dependent suppression of mechanical allodynia | [4] |
| Paclitaxel-Induced Neuropathy | GAT211 | 0.1 - 30 | Dose-dependent reduction of mechanical & cold hypersensitivity | [8] |
| MK-801-Induced Hyperlocomotion | GAT211 | 3.0 | Prevented hyperlocomotion | [5] |
| Locomotor Activity (alone) | GAT211 | 0.3 - 3.0 | Dose-dependent reduction in locomotor activity | [5] |
Key Experimental Protocols
The mechanism of GAT211 has been elucidated through several key in vitro and ex vivo assays.
Radioligand Binding Assay
This assay is used to determine how GAT211 affects the binding of an orthosteric ligand to the CB1R.
-
Objective: To measure the ability of GAT211 to enhance or inhibit the binding of a radiolabeled orthosteric ligand (e.g., [³H]CP55,940).
-
Methodology:
-
Preparation: Membranes from cells expressing human CB1R (e.g., CHO-K1 or HEK293 cells) are prepared.[2][9]
-
Incubation: Membranes are incubated with a constant concentration of the radioligand [³H]CP55,940 and varying concentrations of GAT211.
-
Separation: The reaction is terminated, and bound radioligand is separated from unbound radioligand via rapid filtration.
-
Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.
-
-
Expected Outcome: As a PAM, GAT211 is expected to increase the specific binding of [³H]CP55,940.[2] It does not typically displace the radioligand itself.[4]
cAMP Inhibition Assay
This functional assay measures the consequence of Gαi/o protein activation.
-
Objective: To quantify the ability of GAT211 to inhibit adenylyl cyclase activity, either directly (agonist activity) or by enhancing the effect of an orthosteric agonist (PAM activity).
-
Methodology:
-
Cell Culture: CB1R-expressing cells (e.g., HEK293) are cultured.[1]
-
Pre-treatment: Cells are treated with varying concentrations of GAT211, often in the presence or absence of a sub-maximal concentration of an orthosteric agonist like CP55,940.[1][9]
-
Stimulation: Adenylyl cyclase is stimulated with forskolin (B1673556) to increase basal cAMP levels.
-
Lysis & Detection: Cells are lysed, and the intracellular concentration of cAMP is measured, typically using a competitive immunoassay (e.g., HTRF or ELISA).
-
-
Expected Outcome: GAT211 is expected to cause a dose-dependent decrease in forskolin-stimulated cAMP levels, with greater inhibition observed in the presence of an orthosteric agonist.
β-Arrestin Recruitment Assay
This assay measures the recruitment of the signaling and scaffolding protein β-arrestin to the activated CB1R.
-
Objective: To determine if GAT211 can induce or potentiate the recruitment of β-arrestin2 to the CB1R.
-
Methodology:
-
Cell Line: Use a cell line (e.g., HEK293) engineered to express CB1R and a β-arrestin2 fusion protein that allows for detection upon recruitment (e.g., via bioluminescence resonance energy transfer, BRET, or enzyme complementation).[1][2]
-
Treatment: Cells are treated with varying concentrations of GAT211, with or without an orthosteric agonist.
-
Detection: The signal corresponding to β-arrestin2 recruitment to the receptor is measured over time.
-
-
Expected Outcome: As an ago-PAM, GAT211 is expected to induce β-arrestin2 recruitment on its own and enhance the recruitment caused by an orthosteric agonist.[2][6]
Conclusion
The mechanism of action of GAT211 is uniquely defined by its status as a racemic ago-PAM of the CB1 receptor. Its effects are a composite of direct, partial allosteric agonism from the (R)-GAT228 enantiomer and positive allosteric modulation from the (S)-GAT229 enantiomer.[2] This dual activity allows GAT211 to both amplify endogenous cannabinoid tone and directly activate CB1R signaling pathways, including G-protein activation and β-arrestin recruitment.[2][6] This nuanced mechanism offers a promising therapeutic strategy, potentially providing the benefits of CB1R activation, such as analgesia, while avoiding the tolerance and adverse cannabimimetic effects associated with indiscriminate activation by orthosteric agonists.[3][4]
References
- 1. Design, synthesis, and pharmacological profiling of cannabinoid 1 receptor allosteric modulators: Preclinical efficacy of C2-group GAT211 congeners for reducing intraocular pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. realmofcaring.org [realmofcaring.org]
- 4. Positive allosteric modulation of CB1 suppresses pathological pain without producing tolerance or dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antipsychotic potential of the type 1 cannabinoid receptor positive allosteric modulator GAT211: preclinical in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Targeting the endocannabinoid system: structural determinants and molecular mechanism of allosteric modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Pharmacological evaluation of enantiomerically separated positive allosteric modulators of cannabinoid 1 receptor, GAT591 and GAT593 - PMC [pmc.ncbi.nlm.nih.gov]
